molecular formula C8H10OS3 B14596119 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene CAS No. 60639-78-3

3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene

Cat. No.: B14596119
CAS No.: 60639-78-3
M. Wt: 218.4 g/mol
InChI Key: YDFODRFLBUHVFZ-UHFFFAOYSA-N
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Description

3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is a complex organosulfur compound that features a thiophene ring substituted with methanesulfinyl and methylsulfanyl groups. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene, often involves condensation reactions. Common methods include:

Industrial Production Methods

Industrial production methods for thiophene derivatives typically involve large-scale application of the aforementioned synthetic routes, optimized for yield and purity. The choice of method depends on the desired substitution pattern and functional groups on the thiophene ring.

Chemical Reactions Analysis

Types of Reactions

3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene can undergo various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to sulfone.

    Reduction: The methanesulfinyl group can be reduced to a sulfide.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Produces sulfone derivatives.

    Reduction: Produces sulfide derivatives.

    Substitution: Produces various substituted thiophene derivatives depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene involves its interaction with molecular targets such as enzymes and receptors. The methanesulfinyl and methylsulfanyl groups can modulate the compound’s reactivity and binding affinity, influencing its biological activity. The thiophene ring’s aromatic nature allows it to participate in π-π interactions and hydrogen bonding, further affecting its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(Methanesulfinyl)-2-(methylsulfanyl)ethenyl]thiophene is unique due to the presence of both methanesulfinyl and methylsulfanyl groups on the thiophene ring. This combination of substituents imparts distinct chemical properties, making it valuable for specific applications in medicinal chemistry and material science.

Properties

CAS No.

60639-78-3

Molecular Formula

C8H10OS3

Molecular Weight

218.4 g/mol

IUPAC Name

3-(2-methylsulfanyl-2-methylsulfinylethenyl)thiophene

InChI

InChI=1S/C8H10OS3/c1-10-8(12(2)9)5-7-3-4-11-6-7/h3-6H,1-2H3

InChI Key

YDFODRFLBUHVFZ-UHFFFAOYSA-N

Canonical SMILES

CSC(=CC1=CSC=C1)S(=O)C

Origin of Product

United States

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